2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol is a fluorescent compound widely used in various scientific research fields. It is known for its ability to act as a fluorescent tracer, making it valuable in biological and chemical studies. The compound’s unique structure allows it to be used in monitoring glucose uptake in cells, among other applications.
Vorbereitungsmethoden
The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can alter the nitro group, affecting the compound’s fluorescence properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.
Biology: Employed in monitoring glucose uptake in cells, making it valuable in diabetes research and cellular metabolism studies
Medicine: Utilized in imaging techniques to study tumor cells and other medical conditions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When introduced into biological systems, it can be taken up by cells and emit fluorescence under specific conditions. This fluorescence can be detected and measured, providing valuable information about cellular processes. The molecular targets and pathways involved include glucose transporters and metabolic pathways related to glucose uptake .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol include:
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent glucose analog used in similar applications.
7-Nitrobenz-2-oxa-1,3-diazol-4-yl derivatives: These compounds share the nitrobenzoxadiazole moiety and are used as fluorescent analogs in various studies. The uniqueness of this compound lies in its specific structure, which provides distinct fluorescent properties and makes it particularly suitable for glucose uptake studies.
Eigenschaften
CAS-Nummer |
66770-00-1 |
---|---|
Molekularformel |
C8H7N3O5 |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2 |
InChI-Schlüssel |
OCYYQIDPANXDEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.